5-Ethyl-1,3-diphenylpyrimidine-2,4-dione
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Overview
Description
5-Ethyl-1,3-diphenylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3-diphenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-1,3-diphenylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpyrimidine-2,4-dione: Lacks the ethyl group at the 5-position.
5-Methyl-1,3-diphenylpyrimidine-2,4-dione: Contains a methyl group instead of an ethyl group at the 5-position.
5-Phenyl-1,3-diphenylpyrimidine-2,4-dione: Contains an additional phenyl group at the 5-position.
Uniqueness
5-Ethyl-1,3-diphenylpyrimidine-2,4-dione is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
61161-16-8 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-ethyl-1,3-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O2/c1-2-14-13-19(15-9-5-3-6-10-15)18(22)20(17(14)21)16-11-7-4-8-12-16/h3-13H,2H2,1H3 |
InChI Key |
VDVBSLFWZVWTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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